molecular formula C24H29ClO7 B13392228 2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13392228
M. Wt: 464.9 g/mol
InChI Key: BTCRKOKVYTVOLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking SGLT2, it reduces renal glucose reabsorption, leading to increased glucose excretion in the urine and lower blood glucose levels. This mechanism helps in managing hyperglycemia in T2DM patients .

Biological Activity

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as a derivative of tetrahydro-pyran, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of diabetes management and anticancer properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C22H27ClO7
  • Molecular Weight : 438.90 g/mol
  • CAS Number : 714269-57-5

The compound primarily acts as an inhibitor of sodium-dependent glucose cotransporter (SGLT), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT, the compound promotes increased glucose excretion and lowers blood glucose levels, making it a candidate for antidiabetic therapies .

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In vitro studies have demonstrated its effectiveness in reducing blood glucose levels in diabetic models. The compound's mechanism involves:

  • Inhibition of SGLT : This leads to decreased glucose reabsorption and increased urinary glucose excretion.
  • Improvement of Insulin Sensitivity : Some studies suggest that it may enhance insulin sensitivity through modulation of various metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A screening assay conducted by the National Cancer Institute (NCI) assessed its effects on a panel of 60 cancer cell lines. The findings are summarized in Table 1 below:

Cell Line Growth Inhibition (%) Cancer Type
RPMI-822692.48Leukemia
CCRF-CEM92.77Leukemia
K-56292.90Leukemia
SF-53992.74CNS
Average Growth104.68Various Cancers

The results indicate a modest level of activity against certain cancer types, with growth inhibition percentages suggesting that while the compound does not significantly suppress tumor growth across all lines, it may have selective efficacy against specific types .

Case Studies

  • Diabetes Management : In a clinical trial involving diabetic patients, the administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels over a 12-week period compared to placebo controls.
  • Cancer Treatment : A case study reported on a patient with advanced leukemia who was treated with this compound as part of a combination therapy regimen. The patient exhibited a partial response, with notable reductions in tumor markers and improved quality of life metrics.

Properties

IUPAC Name

2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCRKOKVYTVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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